Hetrombopag
CAS No.: 1257792-41-8
Cat. No.: VC0529881
Molecular Formula: C25H22N4O5
Molecular Weight: 458.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1257792-41-8 |
---|---|
Molecular Formula | C25H22N4O5 |
Molecular Weight | 458.5 g/mol |
IUPAC Name | 5-[2-hydroxy-3-[[5-methyl-3-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid |
Standard InChI | InChI=1S/C25H22N4O5/c1-14-22(24(31)29(28-14)17-10-9-15-5-2-3-6-16(15)13-17)27-26-19-8-4-7-18(23(19)30)20-11-12-21(34-20)25(32)33/h4,7-13,28,30H,2-3,5-6H2,1H3,(H,32,33) |
Standard InChI Key | YATJUTCKRWETAB-UHFFFAOYSA-N |
SMILES | CC1=C(C(=O)N(N1)C2=CC3=C(CCCC3)C=C2)N=NC4=CC=CC(=C4O)C5=CC=C(O5)C(=O)O |
Canonical SMILES | CC1=C(C(=O)N(N1)C2=CC3=C(CCCC3)C=C2)N=NC4=CC=CC(=C4O)C5=CC=C(O5)C(=O)O |
Appearance | Solid powder |
Introduction
Hetrombopag is a novel, non-peptide small-molecule thrombopoietin receptor agonist (TPO-RA) used primarily for the treatment of thrombocytopenia and anemia. It is known by the trade name Hengqu and has been approved in China for the second-line treatment of primary immune thrombocytopenic purpura (ITP) and severe aplastic anemia (SAA) in adults .
Mechanism of Action and Pharmacological Profile
Hetrombopag works by stimulating the thrombopoietin receptor, which plays a crucial role in platelet production. It has been shown to be approximately 30 times more potent than eltrombopag, another TPO-RA, in preclinical studies . This heightened potency allows for effective platelet count augmentation at lower doses, potentially reducing off-target toxic effects such as hepatotoxicity .
Immune Thrombocytopenic Purpura (ITP)
In a multicenter, randomized phase III trial, hetrombopag demonstrated significant efficacy in increasing platelet counts in patients with ITP. The trial involved patients who had not responded to or had relapsed after previous treatments. The primary endpoint was achieved by significantly more patients in the hetrombopag groups (58.9% for the 2.5 mg dose and 64.3% for the 5 mg dose) compared to the placebo group (5.9%) .
Dose | Response Rate | Odds Ratio (OR) | 95% CI |
---|---|---|---|
2.5 mg | 58.9% | 25.97 | 9.83-68.63 |
5 mg | 64.3% | 32.81 | 12.39-86.87 |
Placebo | 5.9% | - | - |
Severe Aplastic Anemia (SAA)
In a phase II study, hetrombopag was evaluated in patients with SAA who were refractory to standard immunosuppressive therapy. Patients received hetrombopag at an initial dose of 7.5 mg once daily, up to a maximum of 15 mg once daily, for 52 weeks. The primary endpoint was the proportion of patients achieving hematologic responses in at least one lineage at week 18 .
Chemotherapy-Induced Thrombocytopenia (CIT)
Hetrombopag has also shown promise when combined with recombinant human thrombopoietin (rhTPO) for treating CIT in patients with solid tumors. A multicenter retrospective cohort study demonstrated an additive effect in stimulating platelet production, with a higher proportion of patients achieving a platelet count increase compared to rhTPO alone .
Safety Profile
Hetrombopag is generally well-tolerated, with common adverse events including upper respiratory tract infections, urinary tract infections, and hematuria . It has a lower incidence of hepatotoxicity compared to other TPO-RAs like eltrombopag, which is beneficial for long-term use .
Dosing and Administration
The recommended starting dose for hetrombopag in ITP patients is typically 2.5 mg or 5 mg once daily . For SAA, the initial dose is often 7.5 mg once daily, with adjustments up to 15 mg as needed . The dose can be adjusted based on patient response and tolerance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume